Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II)
Overview
Description
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) is a cobalt-based organometallic compound with the chemical formula C18H38CoN4. It is known for its blue-green liquid appearance and is primarily used as a precursor in chemical vapor deposition (CVD) and thin film deposition processes . This compound is significant in various scientific and industrial applications due to its unique chemical properties and reactivity.
Mechanism of Action
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II), also known as tert-butyl-(C,N-diethylcarbonimidoyl)azanide;cobalt(2+), is a cobalt-based organometallic compound . This compound is primarily used in the field of materials science, particularly in the deposition of thin films .
Target of Action
The primary target of this compound is the substrate on which it is deposited. It is used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes to create thin films of cobalt metal .
Mode of Action
In ALD and CVD processes, the compound is vaporized and reacts with the substrate surface in a controlled manner to form a thin film. The specific reactions depend on the process conditions and the nature of the substrate .
Result of Action
The result of the action of this compound is the formation of a thin film of cobalt metal on the substrate. This can be used in various applications, including the fabrication of electronic devices .
Action Environment
The action of this compound is influenced by several environmental factors. It is sensitive to air and moisture , and its volatility is a key factor in its use in thin film deposition processes . The temperature and pressure of the deposition process can also significantly affect the properties of the resulting film .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) typically involves the reaction of cobalt(II) chloride with N-t-butyl-N’-ethylpropanimidamide in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The product is then purified through recrystallization or distillation to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure consistent quality and yield. The compound is then packaged and stored under specific conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The ligand exchange reactions can occur, where the N-t-butyl-N’-ethylpropanimidamidato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in new cobalt complexes with different ligands .
Scientific Research Applications
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Bis(N-t-butyl-N’-ethylpropanimidamidato)nickel(II)
- Bis(N-t-butyl-N’-ethylpropanimidamidato)palladium(II)
- Bis(N-t-butyl-N’-ethylpropanimidamidato)platinum(II)
Uniqueness
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and ease of handling. Its cobalt center provides unique catalytic properties that are not observed in its nickel, palladium, or platinum counterparts .
Properties
IUPAC Name |
tert-butyl-(C,N-diethylcarbonimidoyl)azanide;cobalt(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19N2.Co/c2*1-6-8(10-7-2)11-9(3,4)5;/h2*6-7H2,1-5H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNRTWOXQDQUBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCC)[N-]C(C)(C)C.CCC(=NCC)[N-]C(C)(C)C.[Co+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38CoN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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